molecular formula C14H14N2O2S B14363867 N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline CAS No. 92245-90-4

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline

Cat. No.: B14363867
CAS No.: 92245-90-4
M. Wt: 274.34 g/mol
InChI Key: HAKNOZPGWYJNQJ-UHFFFAOYSA-N
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Description

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline is an organic compound that features a nitrophenyl group attached to a sulfanyl-methyl linkage, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline typically involves the reaction of 4-nitrothiophenol with N-methyl-4-chloromethyl aniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol attacks the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-{[(4-nitrophenyl)thio]methyl}aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-methyl-4-{[(4-nitrophenyl)amino]methyl}aniline: Similar structure but with an amino linkage instead of a sulfanyl group.

Uniqueness

N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline is unique due to the presence of both a nitrophenyl group and a sulfanyl-methyl linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

92245-90-4

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-methyl-4-[(4-nitrophenyl)sulfanylmethyl]aniline

InChI

InChI=1S/C14H14N2O2S/c1-15-12-4-2-11(3-5-12)10-19-14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3

InChI Key

HAKNOZPGWYJNQJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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